2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one
Overview
Description
“2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one” is a chemical substance that has gained significant attention in the scientific community. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, like our compound, is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is crucial .Molecular Structure Analysis
The molecular formula of “2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one” is C14H27NO2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of “2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one” is 241.37 g/mol. Unfortunately, the search results do not provide more specific physical and chemical properties for this compound .Scientific Research Applications
Solvent Applications and Separation Techniques
Activity Coefficients and Solvent Separation
Domańska, U., Wlazło, M., & Karpińska, M. (2016) explored the use of ionic liquids as solvents for separation problems, specifically focusing on the separation of hexane/hex-1-ene and cyclohexane/cyclohexene. Their study discusses the potential of ionic liquids in replacing conventional solvents for alkene/alkane separation, highlighting the importance of solvent choice in chemical separations (Domańska, Wlazło, & Karpińska, 2016).
Pharmaceutical Applications
Clinical Pharmacokinetics of Irinotecan
Chabot, G. (1997) reviewed the pharmacokinetics of irinotecan, a water-soluble analogue of camptothecin used in cancer treatment. The review covers its metabolism, including its transformation into the more potent metabolite SN-38, and discusses the implications for treatment efficacy and side effects (Chabot, 1997).
Biodegradation and Environmental Impact
Biodegradation of Ethyl Tert-Butyl Ether (ETBE)
Thornton, S., et al. (2020) reviewed the biodegradation and fate of ETBE in soil and groundwater, identifying microorganisms capable of degrading ETBE aerobically. This research is relevant for understanding the environmental impact and degradation pathways of synthetic compounds (Thornton et al., 2020).
Chemical Synthesis and Characterization
Synthesis of Vandetanib
Mi, W. (2015) discussed various synthetic routes for vandetanib, a drug used in cancer therapy, highlighting efficient methods for its industrial-scale synthesis. This review might offer insights into synthetic strategies that could be applicable to related compounds (Mi, 2015).
Future Directions
Piperidine derivatives, like “2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one”, continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the therapeutic applications of these compounds .
properties
IUPAC Name |
2-ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-3-5-8-13(4-2)14(17)15-9-6-7-12(10-15)11-16/h12-13,16H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJINCAQBIDWTJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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